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Abstract
Carlinoside, a naturally occurring flavone C-glycoside, has garnered significant interest within

the scientific community due to its potential therapeutic properties, including its role as a

hepatoprotective agent. This technical guide provides a comprehensive overview of the

chemical structure and stereochemistry of Carlinoside. It includes a detailed presentation of its

structural features, quantitative physicochemical data, methodologies for its isolation and

structural elucidation, and an examination of its interaction with the Nrf2 signaling pathway.

This document is intended to serve as a core resource for researchers and professionals

engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry
Carlinoside is a C-glycosyl compound, specifically a derivative of the flavone luteolin. Its

structure is characterized by a luteolin aglycone C-glycosidically linked to two sugar moieties: a

β-D-glucopyranosyl group at position 6 and an α-L-arabinopyranosyl group at position 8.[1][2]

The systematic IUPAC name for Carlinoside is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-

trihydroxyoxan-2-yl]chromen-4-one. The absolute configuration of the stereocenters in the

sugar moieties is critical for its biological activity and is precisely defined by this nomenclature.
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The chemical structure and stereochemistry are unambiguously represented by the following

identifiers:

Molecular Formula: C₂₆H₂₈O₁₅[3]

Molecular Weight: 580.49 g/mol

SMILES: C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--

CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@@HO[3]

InChIKey: XBGYTZHKGMCEGE-VYUBKLCTSA-N[3]

Figure 1: Structural components of Carlinoside.

Quantitative Physicochemical Data
Precise quantitative data is paramount for the identification and characterization of

Carlinoside. The following tables summarize key spectroscopic and physical properties.

Table 1: Spectroscopic Data

Parameter Value Reference

¹H NMR
Data not available in searched

literature.

¹³C NMR
Data not available in searched

literature.

Mass Spectrometry
Predicted [M+H]⁺: 581.15008

m/z
[3]

Predicted [M+Na]⁺: 603.13202

m/z
[3]

Predicted [M-H]⁻: 579.13552

m/z
[3]

Table 2: Physical Properties
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Parameter Value Reference

Optical Rotation
Data not available in searched

literature.

Note: The lack of publicly available, detailed NMR and specific rotation data highlights a gap in

the current literature for Carlinoside.

Experimental Protocols
The isolation, purification, and structural elucidation of Carlinoside are critical for obtaining

pure samples for research and development. The following sections outline the general

methodologies employed.

Isolation and Purification
Carlinoside is typically isolated from plant sources, such as Cajanus cajan (pigeon pea).[4] A

general workflow for its isolation and purification is presented below.
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Plant Material (e.g., Cajanus cajan leaves)

Extraction with a suitable solvent (e.g., 80% ethanol)

Concentration under reduced pressure

Solvent Partitioning (e.g., with n-butanol)

High-Speed Counter-Current Chromatography (HSCCC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Further purification of fractions

Purity Analysis (Analytical HPLC)

Structural Elucidation

Click to download full resolution via product page

Figure 2: General workflow for the isolation and purification of Carlinoside.

Detailed Methodologies:

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically

an aqueous alcohol solution (e.g., 80% ethanol), often using reflux for several hours to

ensure exhaustive extraction.[5]

Concentration: The resulting extract is concentrated under reduced pressure to remove the

solvent.

Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to

separate compounds based on their polarity. For a moderately polar compound like

Carlinoside, partitioning between water and a more polar organic solvent like n-butanol is

common.
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Chromatographic Separation:

High-Speed Counter-Current Chromatography (HSCCC): This technique is often used for

the initial fractionation of the crude extract, separating compounds based on their partition

coefficients between two immiscible liquid phases.[5]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched

with Carlinoside from HSCCC are further purified using preparative HPLC, typically on a

reversed-phase column (e.g., C18) with a gradient elution of methanol or acetonitrile in

water.[4][5]

Purity Assessment: The purity of the isolated Carlinoside is confirmed using analytical

HPLC, where it should appear as a single, sharp peak.[4]

Structural Elucidation
The definitive structure of the isolated Carlinoside is determined using a combination of

spectroscopic techniques.
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Purified Carlinoside

Mass Spectrometry (MS)
- Determine molecular weight and formula

1D NMR Spectroscopy
(¹H, ¹³C, DEPT)

- Identify functional groups and carbon types

2D NMR Spectroscopy
(COSY, HSQC, HMBC)

- Establish connectivity and stereochemistry

Final Structure Confirmation
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Figure 3: Workflow for the structural elucidation of Carlinoside.

Detailed Methodologies:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass of the molecule, which in turn allows for the determination of its molecular

formula.[3]

1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the protons

in the molecule.

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and

quaternary carbons).
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2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish

spin systems within the molecule.[2]

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.[2]

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between

protons and carbons (typically 2-3 bonds), which is crucial for connecting different

fragments of the molecule and determining the points of glycosylation.[2]

By piecing together the information from these spectroscopic techniques, the complete

chemical structure and relative stereochemistry of Carlinoside can be unequivocally

determined.

Signaling Pathway Interaction: The Nrf2 Pathway
Carlinoside has been reported to exert a hepatoprotective effect by reducing hepatic bilirubin

accumulation through the stimulation of bilirubin-UGT activity via Nrf2 gene expression.[6] The

Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular

defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-

associated protein 1), which facilitates its ubiquitination and subsequent proteasomal

degradation. Upon exposure to inducers, such as certain natural products, Keap1 is modified,

leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the

Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes,

including those encoding for phase II detoxification enzymes and antioxidant proteins.

While the precise molecular interaction of Carlinoside with the Keap1-Nrf2 system is not fully

elucidated in the available literature, it is hypothesized that Carlinoside, like other phenolic

compounds, may interact with cysteine residues on Keap1, leading to a conformational change

that disrupts the Keap1-Nrf2 interaction.
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Figure 4: Proposed mechanism of Carlinoside-induced Nrf2 signaling pathway activation.

Conclusion
This technical guide has provided a detailed overview of the chemical structure,

stereochemistry, and known biological interactions of Carlinoside. While its fundamental

structure is well-established, there is a clear need for further research to fully characterize its

physicochemical properties, particularly comprehensive NMR data and its specific optical

rotation. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular

interactions of Carlinoside within the Nrf2 signaling pathway. The information presented herein

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


serves as a foundational resource for scientists and researchers, aiming to facilitate further

investigation and potential development of Carlinoside as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-custom-synthesis
https://www.science.gov/topicpages/c/cosy+hsqc+hmbc.html
https://www.ajmrhs.com/index.php/journal
https://ecommons.cornell.edu/server/api/core/bitstreams/469fcafd-924d-4bb2-9c61-a1c0cf865b0c/content
https://www.researchgate.net/figure/HPLC-chromatograms-of-a-standard-carlinoside-and-b-e-carlinoside-from-b-leaf_fig2_303457232
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3176585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4163803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4163803/
https://www.benchchem.com/product/b1668447#chemical-structure-and-stereochemistry-of-carlinoside
https://www.benchchem.com/product/b1668447#chemical-structure-and-stereochemistry-of-carlinoside
https://www.benchchem.com/product/b1668447#chemical-structure-and-stereochemistry-of-carlinoside
https://www.benchchem.com/product/b1668447#chemical-structure-and-stereochemistry-of-carlinoside
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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